molecular formula C14H14ClNTe B14484462 4-[(4-Chlorophenyl)tellanyl]-N,N-dimethylaniline CAS No. 65688-49-5

4-[(4-Chlorophenyl)tellanyl]-N,N-dimethylaniline

Cat. No.: B14484462
CAS No.: 65688-49-5
M. Wt: 359.3 g/mol
InChI Key: RBGIXTVGDHBUKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Chlorophenyl)tellanyl]-N,N-dimethylaniline is an organotellurium compound characterized by the presence of a tellurium atom bonded to a 4-chlorophenyl group and an N,N-dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenyl)tellanyl]-N,N-dimethylaniline typically involves the reaction of 4-chlorophenyl tellurium trichloride with N,N-dimethylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the tellurium-carbon bond. The reaction is usually conducted under an inert atmosphere to prevent oxidation of the tellurium compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)tellanyl]-N,N-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Chlorophenyl)tellanyl]-N,N-dimethylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)tellanyl]-N,N-dimethylaniline involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the compound may generate reactive oxygen species (ROS) through redox cycling, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl tellurium trichloride
  • N,N-Dimethylaniline
  • 4-Chlorophenyl telluride

Uniqueness

4-[(4-Chlorophenyl)tellanyl]-N,N-dimethylaniline is unique due to the combination of the 4-chlorophenyl group and the N,N-dimethylaniline moiety bonded to a tellurium atom. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

65688-49-5

Molecular Formula

C14H14ClNTe

Molecular Weight

359.3 g/mol

IUPAC Name

4-(4-chlorophenyl)tellanyl-N,N-dimethylaniline

InChI

InChI=1S/C14H14ClNTe/c1-16(2)12-5-9-14(10-6-12)17-13-7-3-11(15)4-8-13/h3-10H,1-2H3

InChI Key

RBGIXTVGDHBUKR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)[Te]C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.